Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-21-17(20)14-8-9-16-18-15(11-19(16)10-14)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTNPOHCRGKXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187185 | |
| Record name | Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109461-77-0 | |
| Record name | Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109461-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones.
Cycloisomerization: Another method involves the cycloisomerization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs catalytic processes. For example, palladium-catalyzed Sonogashira-cyclization cascade reactions have been used to generate a wide range of imidazo[1,2-a]pyridine derivatives . These methods are advantageous due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Imidazo[1,2-a]pyridines can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions, including halogenation and alkylation, are common for imidazo[1,2-a]pyridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated or alkylated imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry: Imidazo[1,2-a]pyridines are valuable scaffolds in organic synthesis. They are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. They are used in the development of drugs for treating diseases such as peptic ulcers, insomnia, and hepatic encephalopathy .
Industry: In the industrial sector, imidazo[1,2-a]pyridines are used in the production of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridines varies depending on their specific biological activity. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. Others may interact with cellular receptors, modulating signal transduction pathways . The molecular targets and pathways involved are diverse and depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
- 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides
- Zolpidem tartrate
Comparison: Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility and reactivity. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry .
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